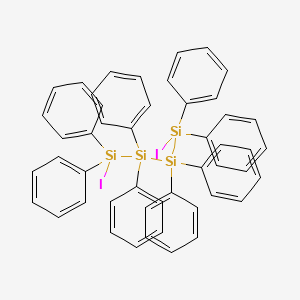
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a silicon-based compound characterized by the presence of iodine and phenyl groups attached to a tetrasilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of a tetrasilane precursor with iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing safety measures to handle iodine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The silicon backbone can be oxidized or reduced under specific conditions, leading to the formation of different silicon-based compounds.
Coupling Reactions: The phenyl groups can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetrasilanes, while oxidation and reduction can lead to different silicon-oxygen or silicon-hydrogen compounds.
Scientific Research Applications
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialized coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane involves its ability to undergo various chemical transformations. The iodine atoms and phenyl groups play crucial roles in these reactions, facilitating the formation of new bonds and the modification of the silicon backbone. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodooctafluorobutane: A fluorinated compound with similar iodine substitution.
1,4-Diiodotetrafluorobenzene: Another iodine-substituted compound with a different backbone structure.
Uniqueness
1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its tetrasilane backbone and the presence of multiple phenyl groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and chemistry.
Properties
CAS No. |
13498-30-1 |
|---|---|
Molecular Formula |
C48H40I2Si4 |
Molecular Weight |
983.0 g/mol |
IUPAC Name |
iodo-[[[iodo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40I2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
InChI Key |
BJKHDIVAJZCPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)I)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















